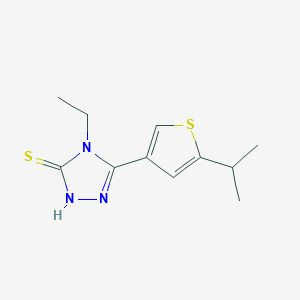
4-ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol (EIPT3T) is an organosulfur compound that is used in scientific research related to its biochemical and physiological effects. It has been studied for its potential applications in drug discovery, as well as its potential for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Antimicrobial Activity Compounds structurally related to 4-ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of 1,2,4-triazoles have demonstrated significant antimicrobial activities against various bacterial and fungal strains. Such compounds are synthesized through various chemical reactions and screened for their potential to inhibit microbial growth, indicating their usefulness in developing new antimicrobial agents (Bayrak et al., 2009; Martin, 2020).
Cancer Research Research into 1,2,4-triazole derivatives has also extended into the field of cancer, where certain compounds have shown efficacy in inhibiting cancer cell migration and growth. These findings are crucial for developing new therapeutic strategies against various cancer types, such as melanoma, breast, and pancreatic cancers (Šermukšnytė et al., 2022).
Pharmacological Properties The synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives and their subsequent pharmacological evaluation have highlighted the potential of these compounds in modulating various biological activities. Studies have revealed that certain derivatives exhibit high cytotoxicity in vitro and possess general stimulation effects on immune cells, suggesting their application in developing new drugs with immunomodulatory properties (Mavrova et al., 2009).
Synthetic and Medicinal Chemistry The synthesis of novel 1,2,4-triazole derivatives, including Schiff and Mannich bases, showcases the versatility of these compounds in chemical synthesis. Such derivatives have been explored for their antimicrobial activities, indicating their potential as lead compounds in medicinal chemistry for drug development (Bayrak et al., 2009).
Propiedades
IUPAC Name |
4-ethyl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-4-14-10(12-13-11(14)15)8-5-9(7(2)3)16-6-8/h5-7H,4H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNWAGFGAPJSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CSC(=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-5-(4-chlorophenyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455434.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-3-[(2-bromophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455438.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B455439.png)
![3-[(2-bromophenoxy)methyl]-N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B455443.png)
![ethyl (2E)-5-(4-hydroxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455444.png)
![2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455445.png)
![2-{[7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B455447.png)
![5-(3,4-Dimethylphenyl)-2-[(4-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,4-diazepan-1-yl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B455449.png)
![(2E)-13-acetyl-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1-one](/img/structure/B455450.png)
![(2E)-2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455451.png)
![3-[(2-bromophenoxy)methyl]-4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B455453.png)
![3-[(2-bromophenoxy)methyl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B455454.png)
![3-[(2-bromophenoxy)methyl]-4-methoxy-N-[4-(2-toluidinosulfonyl)phenyl]benzamide](/img/structure/B455455.png)
![(13E)-13-[(1,5-dimethylpyrazol-4-yl)methylidene]-9-methyl-N-(2-methylphenyl)-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxamide](/img/structure/B455456.png)